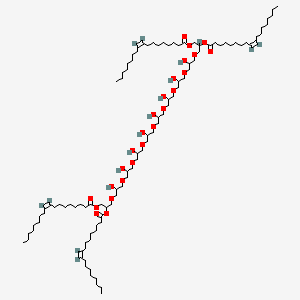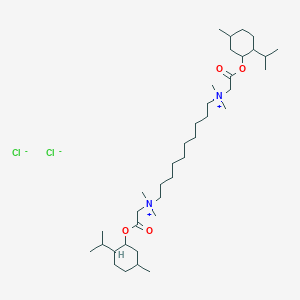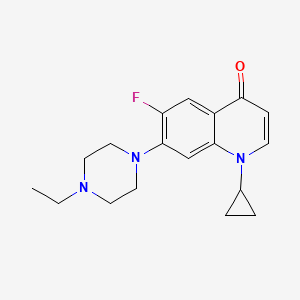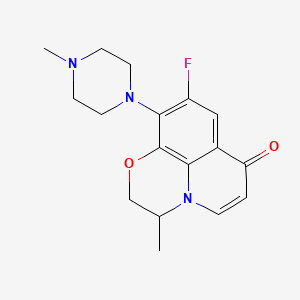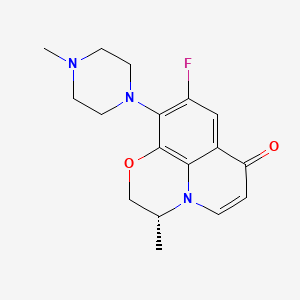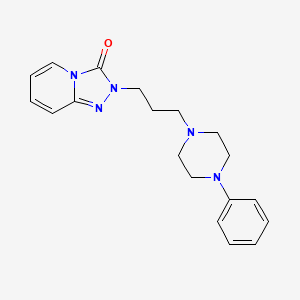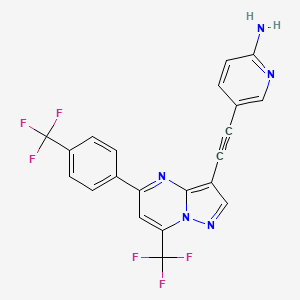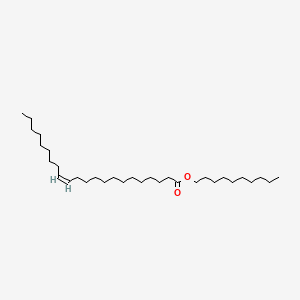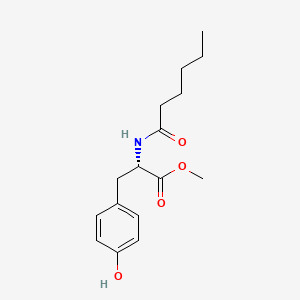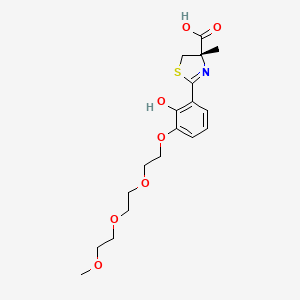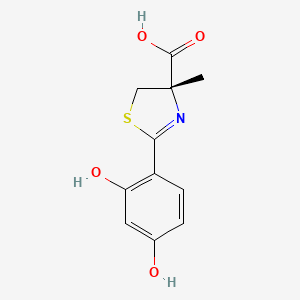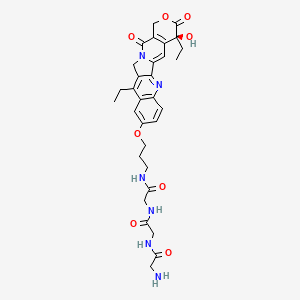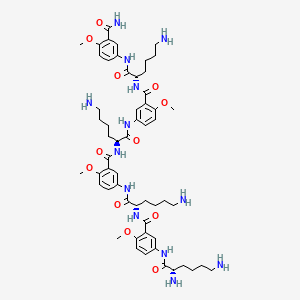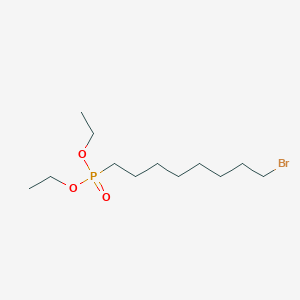
Diethyl 8-bromooctylphosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl 8-bromooctylphosphonate is an alkyl chain-based PROTAC linker . It can be used in the synthesis of PROTACs . PROTACs are molecules that contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .
Molecular Structure Analysis
The molecular formula of Diethyl 8-bromooctylphosphonate is C12H26BrO3P . It has a molecular weight of 329.21 .Chemical Reactions Analysis
Diethyl 8-bromooctylphosphonate contains a bromine group and a phosphonic acid ethyl ester group . The bromine group is a good leaving group and easily undergoes substitution reactions . Phosphonic acid ethyl ester is used for surface modification .Aplicaciones Científicas De Investigación
Monohalogenation of Phosphonates : A study by Iorga, Eymery, and Savignac (1999) describes the controlled monohalogenation of phosphonates, leading to the production of a variety of diethyl monohalogenated benzylphosphonates. This method demonstrates the potential for creating specific phosphonate derivatives for use in chemical syntheses (Iorga, Eymery, & Savignac, 1999).
Synthesis of Diethyl Arylethynylphosphonates : Krawczyk and Albrecht (2007) researched the bromodecarboxylation of certain acids, facilitating the synthesis of diethyl arylethynylphosphonates. This process highlights the versatility of phosphonates in synthesizing complex organic compounds (Krawczyk & Albrecht, 2007).
Photochemical Synthesis of Phosphonic Acid Derivatives : Maruyama, Adachi, and Honjo (1985) demonstrated the photochemical synthesis of adenosine-8-phosphonic acid derivatives using diethyl phosphonates. This study emphasizes the utility of phosphonates in the field of photochemistry (Maruyama, Adachi, & Honjo, 1985).
Synthesis of Pyrrol-2-ylphosphonates : Ngwe et al. (1994) explored the preparation of diethyl disubstituted pyrrol-2-ylphosphonates, which were used in coupling reactions with aldehydes. This study provides insights into the use of phosphonates in heterocyclic chemistry (Ngwe et al., 1994).
Iodine Atom Transfer Addition Reaction : Bałczewski, Białas, and Mikołajczyk (2000) reported the synthesis of diethyl 3-iodoalkyl and 3-iodoalkenylphosphonates through an iodine atom transfer addition reaction. This study underscores the role of phosphonates in developing synthetic and bioactive compounds (Bałczewski, Białas, & Mikołajczyk, 2000).
Corrosion Inhibition : Gupta et al. (2017) investigated α-aminophosphonates, including diethyl phosphonates, as corrosion inhibitors for mild steel in hydrochloric acid, relevant for industrial processes. This application shows the potential of phosphonates in materials science (Gupta et al., 2017).
Safety And Hazards
Propiedades
IUPAC Name |
1-bromo-8-diethoxyphosphoryloctane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26BrO3P/c1-3-15-17(14,16-4-2)12-10-8-6-5-7-9-11-13/h3-12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNGGCNSGPCMBBI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CCCCCCCCBr)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26BrO3P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 8-bromooctylphosphonate | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

